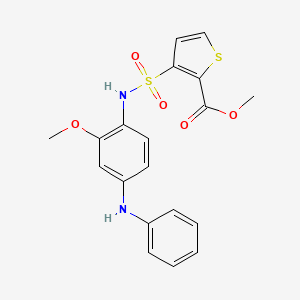

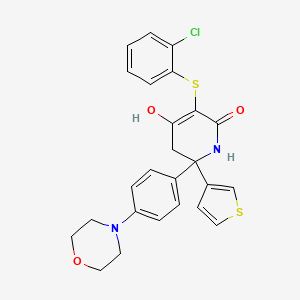

3-(4-アニリノ-2-メトキシフェニル)スルファモイルチオフェン-2-カルボン酸メチル

概要

説明

GSK0660 is a potent and selective antagonist of peroxisome proliferator-activated receptor beta and delta (PPARβ/δ). It is widely used in scientific research to study the role of PPARβ/δ in various biological processes. The compound has an IC50 value of 155 nM for both PPARβ and PPARδ, making it highly effective in inhibiting these receptors .

科学的研究の応用

GSK0660 has a wide range of scientific research applications. In chemistry, it is used to study the role of PPARβ/δ in metabolic pathways and gene regulation. In biology, it is employed to investigate the effects of PPARβ/δ inhibition on cell proliferation, differentiation, and apoptosis. In medicine, GSK0660 is used to explore its potential therapeutic effects in diseases such as cancer, diabetes, and cardiovascular disorders. Additionally, it has applications in industry for the development of new drugs and therapeutic agents .

In Vivo

Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate has been studied for its in vivo biological activities, including its anti-inflammatory, anti-tumor, and anti-microbial effects. In particular, it has been investigated for its ability to modulate the activity of enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), involved in inflammation. In addition, Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate has been studied for its ability to inhibit the growth of cancer cells and to induce apoptosis in these cells. Lastly, it has been investigated for its anti-microbial activity, including its ability to inhibit the growth of bacteria and fungi.

In Vitro

Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate has also been studied for its in vitro biological activities, including its ability to interact with a variety of cellular proteins, such as G-protein coupled receptors (GPCRs) and tyrosine kinase receptors (TKRs). It has also been studied for its ability to modulate the activity of enzymes involved in signal transduction pathways, such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).

作用機序

GSK0660 exerts its effects by binding to the ligand-binding domain of PPARβ/δ, thereby preventing the activation of these receptors by their natural ligands. This inhibition leads to the downregulation of target genes involved in various biological processes, including lipid metabolism, inflammation, and cell proliferation. The molecular targets and pathways involved in the mechanism of action of GSK0660 include the AMP-activated protein kinase (AMPK) pathway and the endothelial nitric oxide synthase (eNOS) pathway .

生物活性

Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate has been studied for its in vivo and in vitro biological activities, including its anti-inflammatory, anti-tumor, and anti-microbial effects. In addition, it has been studied for its ability to modulate the activity of enzymes involved in signal transduction pathways, such as PKC and MAPK.

Biochemical and Physiological Effects

Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate has been studied for its ability to modulate the activity of enzymes involved in signal transduction pathways, such as PKC and MAPK. In addition, it has been studied for its ability to interact with a variety of cellular proteins, such as GPCRs and TKRs.

実験室実験の利点と制限

The advantages of using Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate in laboratory experiments include its ability to interact with a variety of cellular proteins, its ability to modulate the activity of enzymes involved in signal transduction pathways, and its wide range of biological activities. The limitations of using Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate in laboratory experiments include its lack of availability in large quantities, its relatively short shelf-life, and its potential toxicity.

将来の方向性

The potential future directions for research on Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate include the development of new synthesis methods, the investigation of its pharmacokinetic properties, and the exploration of its potential therapeutic applications. Additionally, further research could be conducted to better understand its mechanism of action, to identify new biological activities, and to develop new formulations for its delivery. Finally, further research could be conducted to explore its potential use in combination therapies, as well as its potential interactions with other drugs.

合成法

Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate can be synthesized via a variety of methods, including the Suzuki coupling reaction, the Biginelli reaction, and the Ullmann reaction. In the Suzuki coupling reaction, a palladium catalyst is used to activate the two substrates, aryl bromide and aniline, which then react to form Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate. The Biginelli reaction involves the reaction of aldehydes, ethyl acetoacetate and urea, to form a three-component condensation product, which can then be converted to Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate. The Ullmann reaction involves the reaction of an aryl halide, aniline, and copper(I) chloride to form Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate.

Safety and Hazards

“Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate” has been classified with the signal word “Warning” and the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

準備方法

The synthesis of GSK0660 involves several steps, starting with the preparation of the key intermediate, 3-((2-methoxy-4-(phenylamino)phenyl)amino)sulfonyl)-2-thiophenecarboxylic acid methyl ester. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as sodium hydride (NaH) and methyl iodide (CH3I). The final product is obtained through purification techniques like recrystallization and chromatography .

化学反応の分析

GSK0660 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide (H2O2) for oxidation, sodium borohydride (NaBH4) for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of GSK0660 can lead to the formation of sulfoxides and sulfones .

類似化合物との比較

GSK0660 is unique in its high selectivity and potency for PPARβ/δ compared to other similar compounds. Some of the similar compounds include GW501516, GW0742, and GSK3787. While GW501516 and GW0742 are agonists of PPARβ/δ, GSK0660 and GSK3787 are antagonists. GSK0660 is particularly notable for its ability to inhibit PPARβ/δ without affecting other PPAR isoforms, such as PPARα and PPARγ .

特性

IUPAC Name |

methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S2/c1-25-16-12-14(20-13-6-4-3-5-7-13)8-9-15(16)21-28(23,24)17-10-11-27-18(17)19(22)26-2/h3-12,20-21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFKBGWLUHKMFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC2=CC=CC=C2)NS(=O)(=O)C3=C(SC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673163 | |

| Record name | Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1014691-61-2 | |

| Record name | GSK0660 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1014691612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[6-[3,3-Bis(Fluoranyl)pyrrolidin-1-Yl]-4-[1-(Oxetan-3-Yl)piperidin-4-Yl]pyridin-2-Yl]amino]pyridine-4-Carbonitrile](/img/structure/B607683.png)

![Carbonyl)-phenyl]-1,6-dihydro-pyrrolo[2,3-c]pyridin-7-](/img/structure/B607685.png)

![2-[3-(hydroxymethyl)-4-[8-[(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)amino]imidazo[1,2-b]pyridazin-6-yl]pyridin-2-yl]-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1-one](/img/structure/B607686.png)

![8-Amino-N-[1-(Cyclopropylcarbonyl)azetidin-3-Yl]-2-(3-Fluorophenyl)-1,7-Naphthyridine-5-Carboxamide](/img/structure/B607687.png)

![Cycloprop[f]indazole-3-carboxamide, 5,5-difluoro-1,4,4a,5,5a,6-hexahydro-5a-methyl-N-[1-[phenyl(tetrahydro-1,1-dioxido-2H-thiopyran-2-yl)methyl]-1H-pyrazol-4-yl]-](/img/structure/B607688.png)

![N-{4-[(3,5-Difluorophenyl)sulfonyl]benzyl}imidazo[1,2-A]pyridine-6-Carboxamide](/img/structure/B607690.png)